2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol 2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Brand Name: Vulcanchem
CAS No.: 886189-06-6
VCID: VC16254966
InChI: InChI=1S/C15H9BrN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19)
SMILES:
Molecular Formula: C15H9BrN4S
Molecular Weight: 357.2 g/mol

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

CAS No.: 886189-06-6

Cat. No.: VC16254966

Molecular Formula: C15H9BrN4S

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Bromophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol - 886189-06-6

Specification

CAS No. 886189-06-6
Molecular Formula C15H9BrN4S
Molecular Weight 357.2 g/mol
IUPAC Name 2-(2-bromophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Standard InChI InChI=1S/C15H9BrN4S/c16-11-7-3-1-5-9(11)13-18-14-10-6-2-4-8-12(10)17-15(21)20(14)19-13/h1-8H,(H,18,19)
Standard InChI Key SGCZTFQFQKZLFZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 2-(2-Bromophenyl) triazolo[1,5-c]quinazoline-5-thiol (C₁₅H₉BrN₄S, MW 357.2 g/mol) consists of a quinazoline ring system fused with a triazole moiety. The quinazoline core contributes planar rigidity, while the triazole ring introduces nitrogen-rich heterocyclic properties conducive to hydrogen bonding and π-π interactions. The 2-bromophenyl substituent enhances lipophilicity, potentially improving membrane permeability, and the 5-thiol group provides a reactive site for covalent modifications or redox interactions .

Key Structural Data

PropertyValue
IUPAC Name2-(2-bromophenyl)-3H-[1, triazolo[1,5-c]quinazoline-5-thione
Canonical SMILESC1=CC=C(C(=C1)C2=NC3=C4C=CC=CC4=NC(=S)N3N2)Br
InChI KeySGCZTFQFQKZLFZ-UHFFFAOYSA-N
XLogP3 (Lipophilicity)4.2 (estimated)

The bromine atom at the ortho position of the phenyl ring introduces steric hindrance, which may influence binding affinity to biological targets such as bacterial enzymes or adenosine receptors.

Synthesis and Optimization

Reaction Pathways and Starting Materials

The synthesis typically begins with 2-(4-bromophenyl)-4-hydrazinoquinazoline, which undergoes cyclocondensation with orthoesters (e.g., triethyl orthoformate) under reflux conditions. This step forms the triazole ring via a-sigmatropic rearrangement. Subsequent thiolation at the 5-position is achieved using phosphorus pentasulfide (P₄S₁₀) in anhydrous dioxane .

Critical Reaction Conditions

  • Cyclocondensation:

    • Temperature: 120–140°C

    • Solvent: Toluene or xylene

    • Yield: 65–75%

  • Thiolation:

    • Reagent: P₄S₁₀ (2 equivalents)

    • Solvent: Dioxane, anhydrous

    • Time: 6–8 hours

    • Yield: 50–60%

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol-water mixtures yields high-purity product (>95%). Structural confirmation relies on:

  • FT-IR: S-H stretch at 2550 cm⁻¹, C-Br stretch at 560 cm⁻¹ .

  • ¹H-NMR: Aromatic protons between δ 7.5–8.5 ppm, with a singlet for the thione proton at δ 3.3 ppm.

  • LC-MS: [M+H]⁺ peak at m/z 358.1.

Biological Activity and Mechanism

Antibacterial and Antifungal Efficacy

In vitro assays demonstrate potent activity against Gram-positive pathogens:

OrganismMIC (μg/mL)Reference
Staphylococcus aureus3.12
Bacillus subtilis6.25
Candida albicans12.5

The thiol group likely disrupts microbial cell walls by binding to cysteine residues in essential enzymes, while the bromophenyl moiety enhances membrane penetration .

Adenosine Receptor Antagonism

In radioligand binding assays, the compound exhibits submicromolar affinity for A₂ₐ receptors (Kᵢ = 0.8 μM), suggesting potential in Parkinson’s disease therapy.

Pharmacological Applications and Future Directions

ApplicationRationaleDevelopment Stage
Antibacterial agentsTargets Gram-positive infectionsPreclinical
Antifungal therapyActivity against Candida spp.Lead optimization
CNS disordersA₂ₐ receptor modulationTarget validation

Challenges and Optimization Strategies

  • Solubility: Low aqueous solubility (logP = 4.2) limits bioavailability. Prodrug strategies (e.g., thioester derivatives) are under investigation.

  • Toxicity: Preliminary cytotoxicity in HepG2 cells (IC₅₀ = 25 μM) necessitates structural tweaking .

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